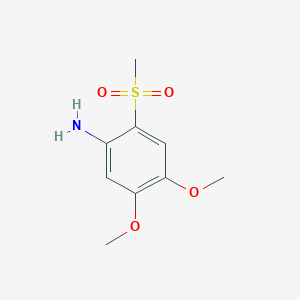
4,5-Dimethoxy-2-(methylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-(methylsulfonyl)aniline is a chemical compound with the following structure:
C9H13NO2S
It features two methoxy (–OCH₃) groups and a methylsulfonyl (–SO₂CH₃) group attached to an aniline ring. Anilines are aromatic compounds containing an amino group (–NH₂) directly bonded to a benzene ring. This compound exhibits interesting properties due to its functional groups.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4,5-dimethoxy-2-(methylsulfonyl)aniline. One common method involves the Suzuki–Miyaura coupling reaction, which forms carbon–carbon bonds. In this process, an arylboronic acid or boronate ester reacts with an aryl halide (such as bromide or chloride) in the presence of a palladium catalyst. The methylsulfonyl group can be introduced during this coupling step .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of boron reagents, and catalyst selection play crucial roles in achieving high yields.
Chemical Reactions Analysis
4,5-Dimethoxy-2-(methylsulfonyl)aniline can undergo various reactions:
Oxidation: The methoxy groups can be oxidized to hydroxy groups (–OH) under appropriate conditions.
Reduction: Reduction of the sulfonyl group (–SO₂CH₃) can yield the corresponding sulfide (–SCH₃).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Boron reagents (e.g., arylboronic acids), halogens (e.g., bromine), and reducing agents (e.g., sodium borohydride).
Major Products: The specific products depend on reaction conditions and substituents present.
Scientific Research Applications
4,5-Dimethoxy-2-(methylsulfonyl)aniline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its functional groups make it useful for designing new materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While 4,5-Dimethoxy-2-(methylsulfonyl)aniline is relatively unique, similar compounds include 2,4-dimethyl-5-(methylsulfonyl)aniline . These related structures share some features but differ in substituents or positions.
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3 |
InChI Key |
RPZPWSALHIPPFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


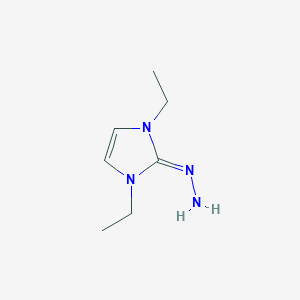
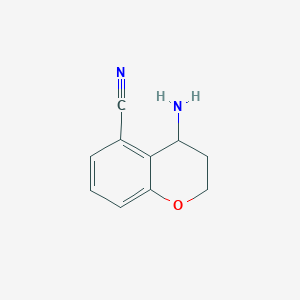
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)


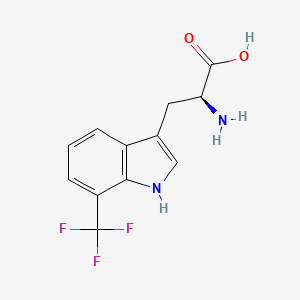

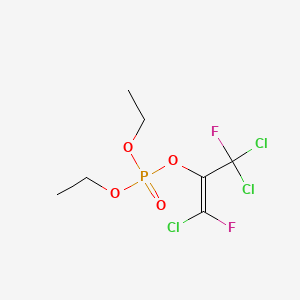

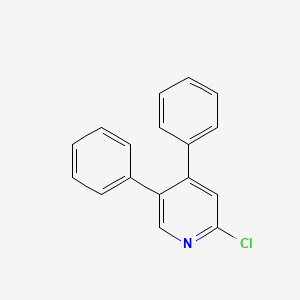
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
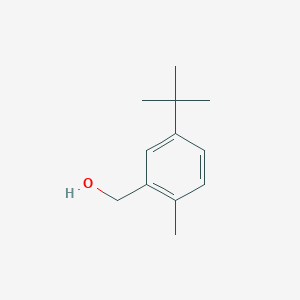
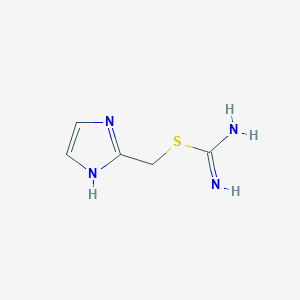
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
